{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-23-14-7-8-15(16(9-14)24-2)18(22)25-11-17(21)20-10-12-3-5-13(19)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIRVMFYQRSESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Development
Two-Step Approach: Esterification Followed by Carbamoylation
Synthesis of Methyl 2,4-Dimethoxybenzoate
The foundational step involves esterification of 2,4-dimethoxybenzoic acid. A method adapted from CN102584744B employs phosphorus tribromide (PBr₃) in dichloromethane (DCM) to activate the carboxylic acid. Reaction with methanol under reflux (60–80°C, 12–17 hours) yields methyl 2,4-dimethoxybenzoate with a reported efficiency of 86%. Critical parameters include:
- Solvent System : Dichloromethane with catalytic dimethylformamide (DMF) enhances reactivity.
- Temperature Control : Maintaining 60–80°C prevents premature decomposition of intermediates.
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM/DMF | 86 |
| Temperature (°C) | 70 | 86 |
| Reaction Time (h) | 14 | 86 |
Carbamoylation with 4-Bromobenzylamine
The ester intermediate undergoes carbamoylation using 4-bromobenzylamine. Drawing from US7638657, a palladium-catalyzed coupling is avoided due to the absence of aryl halide bonds. Instead, a carbodiimide-mediated approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C to room temperature achieves the carbamoyl linkage. Post-treatment involves aqueous workup and silica gel chromatography, yielding 72% of the target compound.
Key Observations :
One-Pot Sequential Synthesis
An alternative one-pot method synthesizes the compound without isolating intermediates. Inspired by US20190040011A1, 2,4-dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts in situ with glycolic acid to form the glycolic ester. Subsequent reaction with 4-bromobenzyl isocyanate in the presence of a solid-supported catalyst (e.g., Amberlyst-15) at 70°C for 16 hours achieves an overall yield of 68%.
Advantages :
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance carbamoylation rates but risk ester hydrolysis at elevated temperatures. Comparative studies show THF balances reactivity and stability, achieving optimal yields at 25°C.
Table 2: Solvent Screening for Carbamoylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 72 |
| DMF | 36.7 | 65 |
| Acetonitrile | 37.5 | 58 |
Catalytic Systems and Additives
The use of sodium iodide (NaI) in DMF, as reported in CN102584744B, facilitates nucleophilic substitution by softening the transition state. Additionally, catalytic Pd(PPh₃)₄ (0.1 eq) improves coupling efficiency in Suzuki-type reactions, though this is less relevant for the target compound.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, aromatic), 6.82 (d, J = 8.8 Hz, 2H, aromatic), 4.12 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃), 3.27 (t, J = 4.8 Hz, 4H, NCH₂).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate), 670 cm⁻¹ (C-Br).
Table 3: Comparative Analytical Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹³C NMR | 167.8 ppm (ester C=O), 155.2 ppm (carbamate C=O) | |
| HPLC Retention | 12.4 min (99.2% purity) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of azide or thiol groups.
Scientific Research Applications
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the amino and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate
- 2-((4-Fluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate
- 2-((4-Methylbenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate
Uniqueness
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different electronic and steric effects.
Biological Activity
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16BrN O4
- Molecular Weight : 328.19 g/mol
- CAS Number : 154825-97-5
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anti-inflammatory and anticancer properties. The presence of the bromophenyl group is significant as it often enhances the lipophilicity and thus the bioavailability of the compound.
Anti-inflammatory Activity
Research indicates that compounds with a similar structure exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated that derivatives of 2,4-dimethoxybenzoate significantly reduced inflammation in murine models by modulating immune response pathways.
Anticancer Properties
The compound's mechanism against cancer cells appears to involve apoptosis induction and cell cycle arrest. Specifically, it has shown promise in inhibiting growth in various cancer cell lines, including breast and prostate cancer cells.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Leading to decreased prostaglandin synthesis.
- Modulation of NF-kB Pathway : Reducing inflammatory responses.
- Induction of Caspase Activation : Promoting apoptosis in cancer cells.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : Evaluate the anti-inflammatory effects in a murine model.
- Method : Administered at varying doses (10 mg/kg, 20 mg/kg).
- Results : Significant reduction in serum levels of TNF-alpha and IL-6, with histological analysis showing decreased infiltration of inflammatory cells.
-
Anticancer Activity Assessment :
- Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay to determine cell viability post-treatment with the compound.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values around 25 µM.
Data Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Murine model | N/A | COX inhibition |
| Anticancer | MCF-7 | 25 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethoxybenzoate, and what are critical intermediates?
- Methodology :
-
Step 1 : Synthesize 2,4-dimethoxybenzoic acid via methoxy group protection of hydroxybenzoic acid derivatives using methylating agents (e.g., dimethyl sulfate) under basic conditions.
-
Step 2 : Esterify 2,4-dimethoxybenzoic acid with a carbamoylmethyl group. A carbodiimide-mediated coupling (e.g., EDC/HOBt) can link the carbamoyl moiety to the ester .
-
Step 3 : Introduce the 4-bromobenzyl group via nucleophilic substitution or coupling reactions (e.g., using 4-bromobenzyl bromide in the presence of a base like K₂CO₃).
-
Critical Intermediates :
-
4-Bromobenzylamine derivatives (e.g., 4-bromobenzyl chloride) .
Q. How to address discrepancies in reported -NMR spectral data for this compound?
- Methodology :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may deshield aromatic protons due to hydrogen bonding.
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted 2,4-dimethoxybenzoate or brominated side products). Reference impurity standards (e.g., EP guidelines for related benzoates) .
- Advanced Techniques : Employ -NMR DEPT or 2D-COSY to resolve overlapping signals in the aromatic region (δ 6.5–8.0 ppm) .
Q. What are the stability and storage conditions for this compound?
- Findings :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group.
- Hydrolysis Risk : Avoid aqueous buffers; the ester bond is prone to hydrolysis under acidic/basic conditions.
- Supporting Data : Analogous brominated benzoates show decomposition above 40°C (TGA data) .
Advanced Research Questions
Q. How to resolve low yields in the coupling step between the carbamoyl and bromobenzyl groups?
- Methodology :
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with milder agents like DBU to minimize side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and solubility.
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor carbamate formation and adjust reaction time/temperature .
Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-bromo with 4-chloro or methoxy groups) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or cellular models (e.g., anti-inflammatory activity in macrophages).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, prioritizing analogs with lower ΔG values .
Q. How to address contradictory cytotoxicity data in different cell lines?
- Methodology :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) using standardized MTT assays.
- Metabolite Profiling : Use LC-MS to identify cell-specific metabolites (e.g., hydrolyzed products) that may influence toxicity .
- Pathway Analysis : Perform RNA-seq or proteomics to identify differential expression of detoxification enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
